molecular formula C21H22N4O3S B2733489 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-03-7

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2733489
CAS No.: 900004-03-7
M. Wt: 410.49
InChI Key: HAJKOKDVSDZMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its distinctive chemical structure and versatile applications in scientific research. This compound features an integration of pyrido[2,3-d]pyrimidine and quinoline moieties, contributing to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 1,3,6-trimethyluracil with quinoline derivatives under controlled conditions. Various methods can be employed, such as:

  • Condensation Reaction: A reaction involving the reaction of 1,3,6-trimethyluracil with an aldehyde derivative of quinoline in the presence of an acid catalyst. The reaction conditions include a temperature range of 60-80°C and a reaction time of 6-8 hours.

  • Thioether Formation: The intermediate product undergoes a nucleophilic substitution reaction with an appropriate thiol compound to form the thioether linkage. The reaction is performed in a polar aprotic solvent like DMF (dimethylformamide) with the presence of a base like triethylamine.

Industrial Production Methods: On an industrial scale, these reactions are often optimized for yield and efficiency, incorporating flow chemistry techniques and employing advanced catalytic systems. Continuous flow reactors allow precise control of reaction parameters, enhancing the production of the compound with minimal by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions facilitated by reagents like hydrogen peroxide or KMnO₄, leading to the formation of sulfoxide and sulfone derivatives.

  • Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the quinoline ring, impacting the overall reactivity and stability of the molecule.

  • Substitution: Nucleophilic substitution reactions, particularly at the pyrido[2,3-d]pyrimidine core, lead to various functionalized derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Bases and Acids: Triethylamine, hydrochloric acid.

Major Products: The primary products of these reactions include sulfoxide and sulfone derivatives, reduced quinoline analogs, and substituted pyrido[2,3-d]pyrimidine compounds.

Scientific Research Applications

This compound's unique structure lends itself to a broad spectrum of research applications:

  • Chemistry: Used as a precursor in organic synthesis for developing more complex molecular frameworks.

  • Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

  • Medicine: Explored for therapeutic potential in drug discovery, particularly in targeting specific enzymes and receptors.

  • Industry: Utilized in the development of advanced materials and catalysts, leveraging its robust chemical stability and reactivity.

Mechanism of Action

Mechanism: The compound's mode of action primarily involves interaction with specific molecular targets, influencing biochemical pathways.

  • Molecular Targets: Includes enzymes such as kinases and reductases, where it may inhibit or enhance activity.

  • Pathways: Often implicated in pathways related to cellular signaling, metabolic processes, and stress responses.

Comparison with Similar Compounds

  • 4-(2-(3,4-Dihydroquinolin-1(2H)-yl)ethylthio)-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-7-one.

  • 1,3-Dimethyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)ethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

5-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione continues to be a compound of significant interest for its versatile applications and unique properties.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-11-22-19-17(20(27)24(3)21(28)23(19)2)18(13)29-12-16(26)25-10-6-8-14-7-4-5-9-15(14)25/h4-5,7,9,11H,6,8,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKOKDVSDZMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.